molecular formula C9H13NO4 B3325767 2,5-Dioxopyrrolidin-1-yl pentanoate CAS No. 22102-91-6

2,5-Dioxopyrrolidin-1-yl pentanoate

Cat. No.: B3325767
CAS No.: 22102-91-6
M. Wt: 199.2 g/mol
InChI Key: DRLIANXPAARUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl pentanoate is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLIANXPAARUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-succinimidyl valerate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Succinimidyl Valerate (SVA) in Bioconjugation

Part 1: Executive Technical Overview

N-Succinimidyl Valerate (SVA) represents a critical class of heterobifunctional crosslinkers and PEGylation reagents used to modify proteins, peptides, and nanoparticle surfaces. While often overshadowed by its propionate analogue (SPA), SVA offers a distinct physiochemical profile characterized by enhanced hydrolytic stability and controlled reactivity .

In the context of drug development, "SVA" almost exclusively refers to mPEG-SVA (Methoxy Polyethylene Glycol Succinimidyl Valerate). Unlike "zero-length" crosslinkers, the SVA moiety introduces a 5-carbon aliphatic spacer (valeric acid backbone) between the polymer and the active ester. This structural nuance is not merely cosmetic; it fundamentally alters the kinetics of conjugation, providing a wider processing window for complex biologics that require extended reaction times without rapid reagent degradation.

Part 2: Chemical Architecture & Physiochemical Properties

The "Valerate Effect"

The defining feature of SVA is the pentanoic acid (valerate) linker connecting the PEG chain to the N-hydroxysuccinimide (NHS) ester.

  • Structure: mPEG-O-(CH2)4-CO-NHS

  • Mechanism of Stability: The extended alkyl chain (C4 spacer + carbonyl) increases the hydrophobicity near the ester carbonyl compared to the C2 spacer in Succinimidyl Propionate (SPA) or the C1 spacer in Succinimidyl Acetate/Carboxymethyl (SCM).

  • Steric Shielding: The valerate chain provides a "hydrophobic shield" that retards the attack of water molecules (hydrolysis) while remaining accessible to the nucleophilic nitrogen of lysine residues (aminolysis).

Hydrolytic Stability Hierarchy

For a formulation scientist, the choice of linker dictates the stoichiometry and pH of the reaction. SVA is chosen when reaction half-life is paramount.

Table 1: Comparative Hydrolysis Half-Lives of PEG-NHS Esters (pH 8.0, 25°C)

Reagent LinkerAbbr.Spacer LengthHydrolysis

(min)
Reactivity Profile
Succinimidyl Valerate SVA C4 (Pentanoate) ~33.6 Slow / High Stability
Succinimidyl CarbonateSC-O-CO-~20.4Fast / Moderate Stability
Succinimidyl GlutarateSGC3 (Glutarate)~17.6Moderate
Succinimidyl PropionateSPAC2 (Propionate)~16.5Moderate / Standard
Succinimidyl SuccinateSSC2 (Succinate)~9.8Fast / Low Stability
Succinimidyl CarboxymethylSCMC1 (Acetate)~0.75Very Fast / Unstable

Data synthesized from Laysan Bio and Creative PEGWorks technical repositories [1, 2].

Technical Insight: The SVA linker is approximately 2x more stable than the industry-standard SPA. This makes SVA the reagent of choice for large, sterically hindered proteins where the conjugation reaction requires hours rather than minutes to reach completion.

Part 3: Mechanistic Action & Reaction Topology

The conjugation follows a nucleophilic acyl substitution pathway. The primary amine (e.g., Lysine


-NH2) attacks the carbonyl of the SVA ester.
Reaction Pathway Diagram

SVA_Reaction_Pathway cluster_conditions Critical Control Parameters Start mPEG-SVA Reagent Intermediate Tetrahedral Intermediate Start->Intermediate + Protein-NH2 (pH 7-9) Hydrolysis Hydrolysis Byproduct (mPEG-Valeric Acid) Start->Hydrolysis + H2O (Competing Reaction) Amine Protein-NH2 (Nucleophile) Product Stable Amide Bond (mPEG-Valerate-Protein) Intermediate->Product Elimination NHS NHS Leaving Group Intermediate->NHS Released pH pH 7.5 - 8.5 (Deprotonates Lysine)

Figure 1: Mechanistic pathway of SVA conjugation. The dashed red line represents the competing hydrolysis pathway which SVA suppresses effectively compared to shorter linkers.

Part 4: Operational Workflow (Protocol)

This protocol is designed for the conjugation of mPEG-SVA (20 kDa) to a globular protein (e.g., IgG or BSA).

Reagent Preparation
  • Buffer: 50 mM Sodium Phosphate or HEPES, pH 8.0.

    • Why? pH 8.0 balances lysine deprotonation (

      
       ~10.5, but sufficient nucleophilicity exists at 8.0) against hydrolysis.[1][2][3][4][5]
      
  • Stock Solution: Dissolve mPEG-SVA in anhydrous DMSO or DMF immediately before use.

    • Concentration: 100 mg/mL.

    • Caution: Do not store aqueous SVA solutions.[6]

Conjugation Procedure
  • Protein Equilibration: Buffer exchange protein into pH 8.0 buffer. Final concentration: 2–5 mg/mL.

  • Stoichiometry Calculation:

    
    
    
    • Where

      
       is the molar excess.[2][3] For SVA, start with 20-30x molar excess .
      
    • Note: Because SVA hydrolyzes slowly, you can use a lower excess than SCM, but steric hindrance usually demands 20x.

  • Initiation: Add the PEG-SVA/DMSO stock to the protein solution dropwise with gentle agitation. Ensure solvent volume <10% of total.

  • Incubation:

    • Standard: 3–4 hours at Room Temperature (20–25°C).

    • Alternative: Overnight (12–16h) at 4°C.

    • Validation: Unlike SPA (1 hr), SVA requires extended time to maximize yield due to its stability.

  • Quenching: Add 1M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM to scavenge remaining active esters.

Purification
  • Size Exclusion Chromatography (SEC): Essential to remove non-conjugated PEG and hydrolysis byproducts (mPEG-Valeric Acid).

  • Dialysis: MWCO must be sufficient to retain the conjugate while passing the free PEG (challenging for high MW PEGs).

Part 5: Quality Control & Analytics

To validate the "Self-Validating System" requirement, the following analytical triad is required:

  • TNBS Assay (Trinitrobenzenesulfonic acid):

    • Purpose: Quantify free amines before and after reaction.

    • Target: >80% reduction in free amines indicates high conjugation density.

  • RP-HPLC:

    • Purpose: Monitor the shift in retention time. The conjugate will be more hydrophilic (if PEG is small) or elute earlier in SEC.

    • SVA Specific: Look for the "mPEG-Valeric Acid" peak. If this peak is dominant and protein is unmodified, the reagent hydrolyzed before reacting (Check solvent dryness).

  • MALDI-TOF MS:

    • Confirm the molecular weight increase corresponding to the PEG addition (+20 kDa intervals).

Part 6: Decision Logic for Reagent Selection

When should you choose SVA over other NHS esters?

Reagent_Selection_Logic Start Select PEG Linker Q1 Is the protein highly unstable at pH > 7? Start->Q1 Q2 Is the target amine sterically hindered? Q1->Q2 No SCM Use mPEG-SCM (Fast reaction at low pH) Q1->SCM Yes Q3 Is bond stability in vivo critical? Q2->Q3 No SVA Use mPEG-SVA (Long half-life, penetrates structure) Q2->SVA Yes (Needs long reaction time) Q3->SVA High (Amide bond) SC Use mPEG-SC (Standard, Carbonate bond) Q3->SC Moderate (Carbamate bond)

Figure 2: Decision matrix for selecting SVA based on protein stability and steric constraints.

References

  • Nanocs Inc. (n.d.). Succinimidyl Valeric Acid PEG (mPEG-SVA) Product Guide. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS-ester chemistry mechanisms).

Sources

An In-Depth Technical Guide to the Mechanism of Action of NHS-Valerate in Amine Modification

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nuances of Amine Modification in Modern Bioconjugation

In the landscape of bioconjugation, the covalent modification of primary amines on proteins, peptides, and other biomolecules remains a cornerstone technique. Its prevalence is a testament to the accessibility of lysine residues and N-termini on the surface of these macromolecules. Among the arsenal of amine-reactive reagents, N-hydroxysuccinimide (NHS) esters have established themselves as a gold standard due to their high reactivity and the formation of stable amide bonds under physiological conditions.[]

This guide delves into the specific mechanism and application of a particular class of NHS esters: those bearing a valerate linker. While the fundamental chemistry of the NHS ester is well-understood, the role of the linker—the molecular spacer between the reactive group and the molecule to be conjugated—is often a critical but overlooked determinant of a bioconjugation's success. Here, we will dissect the mechanism of action of NHS-valerate, exploring not only the core amine-acylating reaction but also the subtle yet significant influence of the five-carbon valerate chain on the reaction kinetics, stability, and the physicochemical properties of the resulting conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond a superficial understanding of bioconjugation to a more nuanced, field-proven perspective that empowers rational design and troubleshooting in their experimental workflows.

I. The Core Reaction: Nucleophilic Acyl Substitution

The fundamental reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[] The process can be dissected into two key steps:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of an unprotonated primary amine (-NH₂). This amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This attack forms a transient, high-energy tetrahedral intermediate.[]

  • Amide Bond Formation and Release of NHS: The unstable tetrahedral intermediate rapidly collapses. The N-hydroxysuccinimide moiety is an excellent leaving group, and its departure results in the formation of a highly stable and irreversible amide bond between the target molecule and the valerate linker.[] The released N-hydroxysuccinimide is a water-soluble byproduct that can be readily removed during purification.

Caption: Reaction mechanism of NHS-valerate with a primary amine.

II. The Competing Reaction: Hydrolysis of the NHS Ester

A critical factor influencing the efficiency of amine modification is the competing hydrolysis of the NHS ester. In an aqueous environment, water molecules can also act as nucleophiles, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, regenerating the carboxylic acid (valeric acid derivative) and releasing N-hydroxysuccinimide.[2] This hydrolyzed reagent is no longer reactive towards amines, thus reducing the overall yield of the desired conjugate.

The rate of hydrolysis is highly dependent on pH, increasing significantly with rising alkalinity due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[2]

Aminolysis vs Hydrolysis NHS_Ester NHS-Valerate Amide_Conjugate Stable Amide Conjugate (Desired Product) NHS_Ester->Amide_Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Acid Inactive Carboxylic Acid (Byproduct) NHS_Ester->Hydrolyzed_Acid Hydrolysis (Increases with pH) Amine Primary Amine (R-NH₂) Water Water (H₂O)

Caption: Competing reactions of NHS-valerate in aqueous solution.

III. The Role of the Valerate Linker: Beyond a Simple Spacer

The valerate linker, a five-carbon alkyl chain, imparts specific physicochemical properties to the NHS ester reagent and the resulting bioconjugate. While direct comparative studies with other short-chain alkyl linkers are not extensively documented in the literature, we can infer its impact based on general principles of organic chemistry and existing data on similar linkers.

A. Enhanced Stability and Reactivity:

There is evidence to suggest that succinimidyl valerate (SVA) linkers, such as those used in mPEG-SVA reagents, offer a favorable balance of reactivity and stability.[3] Compared to NHS esters with shorter linkers (e.g., acetate), the slightly longer and more hydrophobic valerate chain may subtly influence the electronic environment of the carbonyl group, potentially leading to a more stable ester in aqueous solutions while maintaining high reactivity towards primary amines. This can translate to a wider experimental window and more consistent conjugation yields.

B. Modulating Hydrophobicity:

The five-carbon chain of the valerate linker introduces a degree of hydrophobicity.[] This can be advantageous in certain applications. For instance, when conjugating to proteins, a moderately hydrophobic linker may facilitate interactions with hydrophobic pockets on the protein surface, potentially influencing the site of modification. However, excessive hydrophobicity can lead to aggregation of the bioconjugate, a critical consideration in drug development.[5] The valerate linker strikes a balance, offering a modest increase in hydrophobicity without the pronounced aggregation-inducing effects of longer alkyl chains.

C. Impact on Solubility:

The hydrophobicity of the valerate linker can influence the solubility of the NHS ester reagent itself. While many non-sulfonated NHS esters have limited aqueous solubility and require co-solvents like DMSO or DMF, the valerate linker's contribution to this is a key consideration in reaction setup.[2] The final concentration of the organic solvent should be minimized to prevent denaturation of the target biomolecule.

IV. Optimizing the Reaction Conditions: A Practical Guide

The success of an amine modification with NHS-valerate hinges on the careful control of several experimental parameters. The following table summarizes the key factors and their recommended ranges.

ParameterRecommended RangeRationale and Key Considerations
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester hydrolysis. Below pH 7.2, the amine is protonated and unreactive. Above pH 8.5, hydrolysis becomes rapid. The optimal pH is often between 8.0 and 8.5.[2][6]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down both the aminolysis and hydrolysis reactions, which can be beneficial for labile proteins or when longer reaction times are desired. Room temperature reactions are typically faster.
Buffer Composition Phosphate, Borate, Bicarbonate/Carbonate, HEPESCrucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2]
Molar Ratio of NHS-Valerate to Amine 5:1 to 20:1A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio depends on the concentration of the target molecule and the desired degree of labeling, and should be determined empirically.
Solvent Anhydrous DMSO or DMFFor NHS-valerate reagents with poor aqueous solubility, a stock solution in a dry, water-miscible organic solvent is prepared and added to the aqueous reaction mixture. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[6]
Reaction Time 30 minutes to 2 hours at RT; 2 hours to overnight at 4°CThe optimal reaction time should be determined experimentally and depends on the other reaction parameters.

V. Experimental Protocol: A Step-by-Step Workflow for Protein Modification

This protocol provides a general framework for the modification of a protein with an NHS-valerate reagent. Optimization will be necessary for specific proteins and applications.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • NHS-Valerate Stock Solution: Immediately before use, dissolve the NHS-valerate reagent in anhydrous DMSO or DMF to a concentration of 10-50 mM.

2. Conjugation Reaction:

  • Add the calculated volume of the NHS-valerate stock solution to the protein solution while gently vortexing. The molar ratio will need to be optimized, but a starting point of a 10-fold molar excess of the NHS ester over the protein is common.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight with gentle stirring or rotation.

3. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction and consume any unreacted NHS-valerate, add a quenching solution such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Conjugate:

  • Remove unreacted NHS-valerate, the NHS byproduct, and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

5. Characterization of the Conjugate:

  • Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the conjugated molecule has a distinct absorbance), mass spectrometry, or specific assays for the attached molecule.

  • Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.

  • Confirm the preservation of the biological activity of the protein through a relevant functional assay.

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction cluster_analysis 4. Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Conjugation Add NHS-Valerate to Protein (Optimized Molar Ratio) Protein_Prep->Conjugation NHS_Prep Prepare NHS-Valerate Stock Solution (DMSO/DMF) NHS_Prep->Conjugation Incubation Incubate (RT or 4°C) Conjugation->Incubation Quenching Quench with Amine (e.g., Tris) Incubation->Quenching Purification Purify Conjugate (Desalting/Dialysis) Quenching->Purification Characterization Characterize Conjugate (DOL, Purity, Activity) Purification->Characterization

Caption: A typical experimental workflow for amine modification.

VI. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Presence of primary amines in the buffer.- Hydrolysis of the NHS-valerate reagent.- Insufficient molar ratio of NHS-valerate.- Low protein concentration.- Perform buffer exchange into an amine-free buffer.- Use fresh, anhydrous DMSO/DMF and prepare the NHS-valerate solution immediately before use.- Increase the molar excess of the NHS-valerate reagent.- Concentrate the protein solution (ideally >2 mg/mL).
Protein Precipitation/Aggregation - High concentration of organic solvent.- Over-labeling of the protein.- Protein instability at the reaction pH.- Keep the final organic solvent concentration below 10%. Add the NHS-valerate solution slowly with gentle mixing.- Reduce the molar ratio of the NHS-valerate to the protein.- Perform the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration, or at 4°C.
Loss of Protein Activity - Modification of critical amine residues in the active site.- Conformational changes due to over-labeling.- Reduce the molar ratio of the NHS-valerate.- Consider site-specific modification strategies if particular residues need to be preserved.

VII. Conclusion: A Versatile Tool for Precise Bioconjugation

The use of NHS-valerate for amine modification offers a robust and versatile method for the creation of bioconjugates. A thorough understanding of the underlying reaction mechanism, the competing hydrolysis reaction, and the subtle yet important role of the valerate linker is paramount for achieving reproducible and high-yielding conjugations. By carefully controlling the reaction parameters and following a well-defined experimental workflow, researchers can harness the power of this chemistry to advance their work in basic research, diagnostics, and therapeutic development. The valerate linker, with its favorable balance of stability, reactivity, and hydrophobicity, represents a valuable tool in the ever-expanding bioconjugation toolbox.

References

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC. [Link]

  • Succinimidyl valeric acid PEG, mPEG-SVA - Nanocs Inc. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. [Link]

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. [Link]

  • NHS ester labeling of amino biomolecules. [Link]

  • Linkers for ADCs - NJ Bio, Inc. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

  • One‐Pot Construction of NHS‐Activated Magnetic Particles for Chemoselective Capture of Carboxyl Metabolites - PMC. [Link]

  • Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF - ResearchGate. [Link]

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester - MySkinRecipes. [Link]

  • Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry. [Link]

  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed. [Link]

  • Synthesis of succinimides - Organic Chemistry Portal. [Link]

  • NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC. [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - ResearchGate. [Link]

  • Bioconjugates: Examples & Applications - Single Use Support. [Link]

  • Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. [Link]

  • NHS-mediated QDs-peptide/protein conjugation and its application for cell labeling. [Link]

  • Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed. [Link]

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed. [Link]

Sources

Precision Bioconjugation: A Technical Review of N-Succinimidyl Ester Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters represent the "gold standard" for amine-targeted modification due to their high selectivity for primary amines and physiological compatibility.[1][2] However, the simplicity of the reaction often masks the complexity of the underlying kinetics. This guide synthesizes current literature and field-proven methodologies to optimize NHS-ester workflows, specifically addressing the competitive kinetics of aminolysis versus hydrolysis.

Part 1: Mechanistic Foundations

The utility of NHS esters relies on a nucleophilic acyl substitution reaction.[3][4] The ester group is an "activated" carboxylate, designed to be a good leaving group.

The Kinetic Competition

The reaction is a race between two pathways:

  • Aminolysis (Desired): A primary amine (Lysine

    
    -amine or N-terminal 
    
    
    
    -amine) attacks the carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide.
  • Hydrolysis (Parasitic): Water attacks the carbonyl, cleaving the ester back to the original carboxylic acid, rendering the reagent inert.

Literature Insight: According to kinetic studies, the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of an NHS ester is roughly 4–5 hours at pH 7.0 (0°C) but drops precipitously to ~10 minutes at pH 8.6 [1].[4][5][6][7] This pH-dependent instability necessitates a rigid adherence to buffer pH windows.
Visualization: Reaction Pathway

The following diagram illustrates the bifurcation between the productive conjugation and the destructive hydrolysis pathway.

NHS_Mechanism NHS NHS-Ester Reagent Intermediate Tetrahedral Intermediate NHS->Intermediate Nucleophilic Attack Hydrolysis Hydrolyzed Acid (Dead End) NHS->Hydrolysis Hydrolysis Path (High pH) Amine Primary Amine (Protein-NH2) Amine->Intermediate Amide Stable Amide Bond (Conjugate) Intermediate->Amide Productive Path Leaving NHS Group (Byproduct) Intermediate->Leaving Water H2O (Solvent) Water->Hydrolysis

Figure 1: The competitive kinetic pathways of NHS-ester chemistry. High pH accelerates both paths, but hydrolysis rates increase disproportionately above pH 8.6.

Part 2: Strategic Reagent Selection

Selecting the correct NHS variant is not merely about availability; it dictates the solubility profile and membrane permeability of the conjugate.

FeatureStandard NHS EsterSulfo-NHS EsterPEGylated NHS Ester
Solubility Hydrophobic (Requires DMSO/DMF)Hydrophilic (Water Soluble)Amphiphilic
Membrane Permeability Permeable (Intracellular targets)Impermeable (Cell surface targets)Variable
Charge NeutralNegative (Sulfonate group)Neutral
Primary Use Case Fluorescent labeling, internal crosslinkingCell-surface labeling, hydrophilicity preservationIncreasing solubility of hydrophobic drugs (ADCs)
Cost LowHighVery High

Part 3: Critical Parameters & Optimization

The pH "Sweet Spot"
  • Mechanism: Primary amines must be deprotonated (nucleophilic) to react. The pKa of a Lysine

    
    -amine is ~10.5. At pH 7.0, most lysines are protonated (
    
    
    
    ) and unreactive.
  • The Dilemma: Raising pH increases amine nucleophilicity but drastically shortens reagent half-life.

  • Optimal Window: pH 7.2 – 8.5 .[4]

    • Recommendation: Use 0.1M Sodium Bicarbonate (pH 8.[2][8]3) for short reactions (1 hour). Use PBS (pH 7.[7]2) for overnight reactions to preserve protein stability, acknowledging lower efficiency [3].

Buffer Incompatibility

CRITICAL: Never use primary amine buffers.

  • Forbidden: Tris (Tris(hydroxymethyl)aminomethane), Glycine, Imidazole. These act as scavenger nucleophiles and will consume your reagent immediately.

  • Allowed: PBS, HEPES, Bicarbonate, Borate, MOPS.

Solvent Handling

NHS esters are moisture-sensitive.[9]

  • Store desiccated at -20°C.

  • Equilibrate the vial to room temperature before opening to prevent condensation.[9]

  • Use high-quality anhydrous DMSO or DMF. DMF can degrade into amines (fishy smell); if it smells, discard it, as it will neutralize your NHS ester [4].

Part 4: Standardized Protocol (Antibody Labeling)

This workflow assumes the labeling of an IgG antibody with an NHS-Fluorophore.

Workflow Visualization

Protocol_Flow Start Start: Purified Antibody BufferEx Buffer Exchange (Remove Tris/Azide) Target: PBS or Bicarb pH 8.3 Start->BufferEx Mix Rapid Mixing (Add Dye to Protein immediately) BufferEx->Mix ReagentPrep Reagent Solubilization (NHS-Dye in Anhydrous DMSO) ReagentPrep->Mix < 1 min delay Incubate Incubation (1h @ RT or 4h @ 4°C) Mix->Incubate Quench Quenching (Optional) (Add Tris or Glycine) Incubate->Quench Purify Purification (Desalting Column / Dialysis) Quench->Purify QC QC: Calculate DOL (Absorbance) Purify->QC

Figure 2: Operational workflow for NHS-ester conjugation. Note the critical timing between reagent solubilization and mixing.

Step-by-Step Methodology
  • Protein Preparation:

    • Ensure antibody is at 1–10 mg/mL.[1] Lower concentrations lead to poor kinetics (hydrolysis wins).

    • Buffer exchange into 0.1 M Sodium Bicarbonate, pH 8.3 using a Zeba™ spin column or dialysis cassette.

  • Calculations:

    • Target a 15–20x molar excess of dye for antibodies.

    • Formula:

      
      
      
  • Reagent Activation:

    • Dissolve NHS-dye in anhydrous DMSO to 10 mg/mL. Do not prepare this in advance.

  • Conjugation:

    • Add the calculated volume of dye to the antibody solution.

    • Vortex gently immediately.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Purification:

    • Remove excess free dye using a Sephadex G-25 desalting column (PD-10 or similar).

    • Elute in storage buffer (e.g., PBS pH 7.2).

Part 5: Quality Control & Validation

Degree of Labeling (DOL)

Validation is performed via UV-Vis spectroscopy. You must correct for the dye's absorbance at 280nm (the protein absorbance peak).[10]

The Formula:



  • 
    : Absorbance of the dye at its max wavelength.[10]
    
  • 
    : Correction Factor (
    
    
    
    of the dye /
    
    
    of the dye).[10] Consult vendor datasheet.
  • 
    : Extinction coefficient of the dye.
    

Target DOL:

  • Antibodies: 2–8 dyes per molecule.

    • < 2: Weak signal.

    • 8: Precipitation and fluorescence quenching (self-quenching) [5].

Part 6: Troubleshooting

ObservationRoot CauseCorrective Action
No/Low Labeling Hydrolysis of reagentEnsure reagent was dry/fresh. Check DMSO quality.
Buffer incompatibilityEnsure no Tris/Glycine was present in reaction buffer.[4][11]
Low pHVerify reaction pH is > 7.[7][12]2.
Precipitation Over-labelingReduce molar excess (e.g., drop from 20x to 10x).
Hydrophobic dyeUse Sulfo-NHS or PEGylated variants; add <10% DMSO to buffer.
High Background Free dye remainingPerform a second desalting step or extensive dialysis.

References

  • BenchChem. (2025).[3][4] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

  • Thermo Fisher Scientific. (n.d.).[7] NHS and Sulfo-NHS Instructions. Retrieved from

  • Lumiprobe. (n.d.). NHS Ester Labeling of Amino-Biomolecules. Retrieved from

  • Thermo Fisher Scientific. (n.d.).[7] Amine-Reactive Crosslinker Chemistry. Retrieved from

  • AAT Bioquest. (n.d.). Degree of Labeling (DOL) Calculator. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2,5-Dioxopyrrolidin-1-yl pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Protein Modification with 2,5-Dioxopyrrolidin-1-yl pentanoate

In the landscape of bioconjugation, the covalent modification of proteins is a cornerstone for elucidating biological function, developing targeted therapeutics, and creating sensitive diagnostic reagents. N-hydroxysuccinimide (NHS) esters are a prominent class of amine-reactive chemical tools utilized for these purposes.[1][2] This document provides a detailed guide to the use of this compound, also known as succinimidyl valerate (SVA), for the labeling of proteins. This reagent features a five-carbon (pentanoate) chain, which imparts a moderate degree of hydrophobicity. This characteristic can be advantageous for applications requiring enhanced membrane permeability or specific interactions, setting it apart from shorter-chain NHS esters.

The fundamental principle of this chemistry lies in the reaction of the NHS ester with primary amines, predominantly the ε-amine of lysine residues and the N-terminal α-amine of the polypeptide chain.[3] This reaction, which proceeds optimally under slightly alkaline conditions (pH 7.2-8.5), results in the formation of a stable and irreversible amide bond, covalently linking the pentanoate moiety to the protein.[3][4]

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the labeling protocol, from reagent preparation to the characterization of the final conjugate. The causality behind each experimental step is explained to empower the user to optimize the protocol for their specific protein of interest and desired application.

Chemical Properties and Reagent Handling

This compound is an ester of pentanoic acid and N-hydroxysuccinimide.

PropertyValueSource
Molecular Formula C9H13NO4[5]
Molecular Weight 199.20 g/mol [5]
Synonyms Succinimidyl valerate, SVA[5]

Reagent Preparation and Storage:

This compound is susceptible to hydrolysis, a competing reaction that increases with pH and the presence of water.[4][6] Therefore, proper handling and storage are critical to maintain its reactivity.

  • Storage: Store the solid reagent at -20°C to -80°C, protected from moisture.

  • Stock Solution Preparation: Prepare a stock solution of the NHS ester immediately before use in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7] Ensure the solvent is of high purity and free of amines. Amine-containing contaminants will react with the NHS ester, reducing its effective concentration.

Reaction Mechanism and Workflow

The labeling reaction is a nucleophilic acyl substitution where the deprotonated primary amine of the protein attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction_Mechanism Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack (pH 7.2-8.5) NHS_Ester 2,5-Dioxopyrrolidin-1-yl pentanoate NHS_Ester->Intermediate Labeled_Protein Labeled Protein (Amide Bond) Intermediate->Labeled_Protein Collapse of Intermediate NHS_Byproduct N-hydroxysuccinimide Intermediate->NHS_Byproduct Release of Leaving Group Experimental_Workflow A 1. Protein Preparation C 3. Labeling Reaction A->C B 2. Reagent Preparation B->C D 4. Quenching C->D E 5. Purification D->E F 6. Characterization E->F

Figure 2: General experimental workflow for protein labeling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

Materials and Reagents:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3-8.5 [7][8]* Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes [7]* Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the labeling reaction. [9]If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Immediately before initiating the reaction, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.

  • Labeling Reaction:

    • The molar ratio of NHS ester to protein is a critical parameter that determines the degree of labeling. A starting point for optimization is a 10-20 fold molar excess of the NHS ester.

    • To the protein solution, add the calculated volume of the NHS ester stock solution while gently vortexing.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. [7][8]The longer incubation at a lower temperature can help to minimize protein degradation.

  • Quenching the Reaction:

    • To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. [4] * Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS ester.

  • Purification of the Labeled Protein:

    • Remove the unreacted NHS ester, the hydrolyzed product, and N-hydroxysuccinimide by size-exclusion chromatography or dialysis. [7] * For size-exclusion chromatography, equilibrate the column with PBS or another suitable buffer.

    • Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm. Pool the fractions containing the labeled protein.

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL):

The degree of labeling, or the average number of labels per protein molecule, is a crucial parameter to determine. While the pentanoate group itself does not have a distinct absorbance, if it were part of a larger molecule with a chromophore (e.g., a fluorescent dye), the DOL could be determined spectrophotometrically.

For a non-chromophoric label like the pentanoate group alone, the DOL can be assessed using techniques such as:

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass of the labeled protein. The mass shift compared to the unlabeled protein will indicate the number of attached pentanoate groups.

  • TNBSA Assay: A 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of remaining primary amines after labeling, which can then be compared to the number of primary amines in the unlabeled protein to calculate the DOL.

An ideal DOL for many applications, particularly for antibodies, is between 2 and 10. However, the optimal DOL is application-dependent. Over-labeling can lead to protein aggregation or loss of function.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Suboptimal pH of the reaction buffer.- Presence of primary amine-containing substances in the protein buffer.- Hydrolysis of the NHS ester due to moisture.- Ensure the reaction buffer pH is between 8.3 and 8.5.<[9]br>- Perform buffer exchange to remove competing amines.<[7]br>- Use anhydrous solvents and prepare the NHS ester solution immediately before use.
Protein Precipitation - High degree of labeling leading to increased hydrophobicity.- Protein instability at the reaction pH.- Reduce the molar excess of the NHS ester.- Perform the reaction at a lower temperature (4°C).- Screen for optimal protein concentration and buffer conditions.
Inconsistent Results - Inaccurate quantitation of protein or NHS ester.- Poor pH control.- Accurately determine the concentrations of your reagents.- Use a high-quality buffer within its optimal buffering range.

Conclusion

The protocol described herein provides a robust starting point for the successful labeling of proteins with this compound. By understanding the underlying chemistry and the critical parameters that influence the reaction, researchers can effectively modify their proteins of interest for a wide range of applications. The introduction of the pentanoate moiety offers a unique handle for further modifications or for modulating the physicochemical properties of the protein. As with any bioconjugation reaction, empirical optimization is key to achieving the desired outcome.

References

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Link]

  • Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. [Link]

  • This compound. PubChem. [Link]

  • Degree of labeling (DOL) step by step. Abberior Instruments. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Protein purification. Wikipedia. [Link]

  • Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • Fluorescent labeled antibodies - balancing functionality and degree of labeling. PMC - NIH. [Link]

  • Degree of Labeling Explanation. Spectra. [Link]

Sources

Application Notes and Protocols: N-Succinimidyl Valerate for Advanced Peptide Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Succinimidyl Valerate in Peptide Bioconjugation

In the landscape of modern drug development and proteomics, the covalent modification of peptides is a cornerstone technique for enhancing therapeutic efficacy, enabling targeted delivery, and elucidating biological function. The choice of crosslinking reagent is a critical determinant of the resulting conjugate's stability, functionality, and overall performance. N-Succinimidyl valerate (SVA) has emerged as a highly effective amine-reactive crosslinker for peptide conjugation. Structurally, it comprises an N-hydroxysuccinimide (NHS) ester, which provides reactivity towards primary amines, and a five-carbon valerate (pentanoate) spacer arm. This aliphatic chain is of particular significance, offering a balance between increased stability of the NHS ester compared to shorter-chain analogs and sufficient length to mitigate steric hindrance during conjugation, without introducing excessive hydrophobicity.[1]

This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for the use of N-succinimidyl valerate in peptide conjugation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile crosslinker for the creation of well-defined and functional peptide bioconjugates.

The Chemistry of Conjugation: Mechanism of Action

The conjugation of N-succinimidyl valerate to a peptide is a nucleophilic acyl substitution reaction. The primary amino groups on a peptide, namely the N-terminal α-amine and the ε-amine of lysine residues, act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amines, increasing their nucleophilicity and reaction rate.[3] However, at higher pH values, the competing hydrolysis of the NHS ester also accelerates. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency while minimizing the degradation of the crosslinker.[3]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products peptide Peptide with Primary Amine (R-NH₂) intermediate Nucleophilic Attack peptide->intermediate R-NH₂ nsv N-Succinimidyl Valerate nsv->intermediate NHS Ester conjugate Peptide Conjugate (Stable Amide Bond) intermediate->conjugate nhs N-Hydroxysuccinimide (Byproduct) intermediate->nhs

Figure 1: Reaction mechanism of N-succinimidyl valerate with a peptide's primary amine.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for a typical peptide conjugation experiment using N-succinimidyl valerate.

G start Start prep_peptide 1. Peptide Preparation - Dissolve in amine-free buffer - Ensure correct concentration start->prep_peptide reaction 3. Conjugation Reaction - Add NSV to peptide solution - Incubate at RT or 4°C prep_peptide->reaction prep_nsv 2. NSV Preparation - Dissolve in anhydrous DMSO/DMF - Prepare fresh prep_nsv->reaction quench 4. Quenching - Add quenching buffer (e.g., Tris, Glycine) - Stop the reaction reaction->quench purification 5. Purification - RP-HPLC or SEC - Remove excess reagents quench->purification characterization 6. Characterization - Mass Spectrometry (MS) - HPLC analysis purification->characterization end End characterization->end

Figure 2: General experimental workflow for peptide conjugation with N-succinimidyl valerate.

Detailed Protocol for Peptide Conjugation

This protocol provides a detailed methodology for the conjugation of a payload to a peptide containing primary amines using N-succinimidyl valerate.

Materials and Reagents
  • Peptide of Interest: With at least one primary amine (N-terminus or lysine residue).

  • N-Succinimidyl Valerate (SVA): High purity.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving SVA.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or 0.1 M Phosphate Buffer (pH 7.2-8.0). Crucially, avoid buffers containing primary amines such as Tris. [3]

  • Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine.

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).

  • Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) and Analytical HPLC system.

Reagent Preparation
  • Peptide Solution:

    • Dissolve the peptide in the chosen amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • If the peptide is in a different buffer, perform a buffer exchange using dialysis or a suitable spin column.

  • N-Succinimidyl Valerate (SVA) Stock Solution:

    • Allow the vial of SVA to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10-20 mM stock solution of SVA in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.

    • Note: SVA is susceptible to hydrolysis, so the stock solution should be prepared fresh and used promptly.

Conjugation Reaction
  • Molar Ratio Calculation:

    • Determine the desired molar ratio of SVA to the peptide. A 5- to 20-fold molar excess of SVA is a common starting point. This may require optimization depending on the peptide's reactivity and the desired degree of labeling.

  • Reaction Setup:

    • While gently stirring the peptide solution, add the calculated volume of the SVA stock solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The lower temperature can be beneficial for sensitive peptides by slowing down both the conjugation and hydrolysis reactions.[4]

Quenching the Reaction
  • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature to ensure that any unreacted SVA is neutralized.

Purification and Characterization of the Peptide Conjugate

Proper purification and characterization are essential to ensure the quality and purity of the final peptide conjugate.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptide conjugates.[4]

  • Stationary Phase: C8 or C18 columns are typically used for peptides. The choice may depend on the hydrophobicity of the peptide and the conjugate.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a standard mobile phase system.

  • Detection: UV detection at 214 nm and 280 nm is commonly used to monitor the elution of the peptide and conjugate.

Characterization

A combination of analytical techniques should be employed to confirm the identity and purity of the conjugate.

Analytical TechniquePurposeKey Parameters to Assess
Mass Spectrometry (MS) To confirm the successful conjugation and determine the molecular weight of the product.- Expected molecular weight of the conjugate. - Presence of unreacted peptide. - Detection of multiple conjugations (if applicable).
Analytical HPLC To assess the purity of the conjugate and separate it from starting materials and byproducts.- Retention time shift compared to the unconjugated peptide. - Peak purity analysis. - Quantification of the final product purity.

Advantages and Considerations of N-Succinimidyl Valerate

The choice of a crosslinker significantly impacts the properties of the resulting bioconjugate. N-Succinimidyl valerate offers several advantages due to its specific chemical structure.

FeatureAdvantage/ConsiderationRationale
Amine Reactivity Highly specific for primary amines (N-terminus and lysine residues), leading to predictable conjugation sites.The NHS ester chemistry is well-established and provides a reliable method for targeting accessible amines on a peptide's surface.[2]
Valerate Spacer Arm (C5) Offers a balance between providing sufficient distance to overcome steric hindrance and not introducing excessive hydrophobicity. This can be crucial for maintaining the peptide's native conformation and biological activity.[1]Longer spacer arms can allow the conjugated molecule to interact more freely with its target, while very long or bulky spacers might negatively impact solubility or introduce unwanted pharmacokinetic properties.[5][6]
Stability The NHS ester of valeric acid has a longer hydrolysis half-life compared to shorter-chain analogs like succinimidyl acetate, allowing for a wider reaction window.This increased stability provides more flexibility in reaction setup and can lead to higher conjugation yields, especially in dilute solutions.
Hydrophobicity The five-carbon alkyl chain introduces a moderate level of hydrophobicity.This can influence the solubility of the final conjugate. For highly hydrophobic peptides, a more hydrophilic spacer might be considered. Conversely, for some applications, a slight increase in hydrophobicity can be beneficial.[7][8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Yield - Hydrolysis of SVA: Stock solution not fresh; reaction pH too high. - Inactive Peptide: Primary amines are not accessible or are protonated. - Presence of Competing Amines: Reaction buffer contains Tris or other primary amines.- Prepare SVA stock solution immediately before use. - Optimize reaction pH (start at 7.5 and increase gradually). - Ensure the use of an amine-free buffer. - Increase the molar excess of SVA.
Low Purity of Final Product - Incomplete Reaction: Insufficient incubation time or molar excess of SVA. - Inefficient Purification: Incorrect HPLC column or gradient.- Increase the reaction time or temperature (if the peptide is stable). - Optimize the RP-HPLC purification method (e.g., try a different column or a shallower gradient).
Precipitation During Reaction - Poor Solubility: The peptide or the resulting conjugate may have low solubility in the reaction buffer. - High Concentration of Organic Solvent: Too much DMSO/DMF from the SVA stock solution.- Perform the reaction at a more dilute peptide concentration. - Add a small percentage of a co-solvent (e.g., DMSO, DMF) to the reaction buffer, if compatible with the peptide's stability.
Multiple Conjugations - High Molar Excess of SVA: Leads to labeling of multiple available amines.- Reduce the molar excess of SVA. - Perform a time-course experiment to find the optimal reaction time for mono-conjugation.

Conclusion

N-Succinimidyl valerate is a valuable tool in the bioconjugation chemist's toolbox, offering a reliable and efficient means of conjugating molecules to peptides. Its amine-reactive NHS ester and the moderately long valerate spacer arm provide a favorable balance of reactivity, stability, and steric accessibility. By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in this guide, researchers can successfully generate high-quality peptide conjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2002). Effect of the spacer arm length in the stabilization of enzymes via multipoint covalent attachment. ResearchGate. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Sharma, A., Tolbert, T. J., & Kulkarni, A. A. (2019). Effect of Alkyl Length of Peptide–Polymer Amphiphile on Cargo Encapsulation Stability and Pharmacokinetics of 3-Helix Micelles. National Institutes of Health. Retrieved from [Link]

  • Mhidia, R., Vallin, A., Ollivier, N., Blanpain, A., Shi, G., Christiano, R., Johannes, L., & Melnyk, O. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Bioconjugate chemistry, 21(2), 275–285. Retrieved from [Link]

  • Solomon, M., & D'Souza, M. J. (2010). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. National Institutes of Health. Retrieved from [Link]

  • Fani, M., Maecke, H. R., & Okarvi, S. M. (2012). The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers. Current pharmaceutical design, 18(8), 1139–1151. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Frisch, B., Boeckler, C., & Schuber, F. (1996). Synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents. Application to the coupling of peptides to liposomes. Bioconjugate chemistry, 7(2), 180–186. Retrieved from [Link]

  • Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

  • Cline, D. J., Panda, J., & Upreti, V. V. (2010). Chain Length Dependence of Antimicrobial Peptide-Fatty Acid Conjugate Activity. Biophysical journal, 98(9), 1937–1946. Retrieved from [Link]

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Application Notes and Protocols for Labeling Oligonucleotides with NHS-Valerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Covalent Modification of Oligonucleotides

In the landscape of modern molecular biology, diagnostics, and therapeutics, the precise chemical modification of oligonucleotides is a cornerstone technology. The ability to covalently attach functional moieties—such as fluorophores, quenchers, biotin, or even complex proteins—enables a vast array of applications, from real-time PCR probes and next-generation sequencing adapters to sophisticated aptamer-based sensors and targeted therapeutic agents.[1][2] Among the chemical strategies available for this purpose, the reaction of an N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine stands out for its efficiency, selectivity, and the stability of the resulting amide bond.[3][4]

This document provides a comprehensive guide to the theory and practice of labeling amino-modified oligonucleotides using NHS-valerate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for conjugation and purification, and discuss critical quality control measures to ensure the integrity and functionality of the final conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to master this essential bioconjugation technique.

The Chemistry of NHS Ester-Mediated Labeling: A Tale of Two Nucleophiles

The core of the labeling strategy lies in a nucleophilic acyl substitution reaction.[4] An oligonucleotide, functionalized with a primary aliphatic amine (typically via a C6 amino-linker at the 5' or 3' terminus), serves as the nucleophile.[3][5] This amine attacks the carbonyl carbon of the NHS-valerate ester. This reaction proceeds through a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond, releasing N-hydroxysuccinimide (NHS) as a leaving group.[3]

However, this is not the only reaction occurring in the aqueous buffer. Water itself is a nucleophile and can attack the NHS ester in a competing hydrolysis reaction.[4][6][7] This undesirable side reaction yields an unreactive carboxylic acid from the valerate moiety, effectively quenching its ability to react with the oligonucleotide.[8]

The critical determinant in the efficiency of the desired aminolysis versus the competing hydrolysis is pH .[1][8][9]

  • At acidic to neutral pH (below ~7.2): The primary amine on the oligonucleotide is predominantly protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester.[8][10]

  • At alkaline pH (above ~9.0): While the amine is fully deprotonated and highly nucleophilic, the rate of NHS ester hydrolysis increases dramatically. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[6][7]

Therefore, the "sweet spot" for NHS ester conjugations is a slightly alkaline pH range of 7.2 to 8.5 , with an optimal pH often cited between 8.3 and 8.5.[6][9][10] This provides a sufficient concentration of the reactive, deprotonated amine while keeping the rate of hydrolysis manageable.

Visualizing the Reaction Mechanism and Workflow

To better illustrate the process, the following diagrams outline the chemical reaction and the overall experimental workflow.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction Oligo Amino-Modified Oligonucleotide (R-NH2) Conditions Aqueous Buffer pH 8.0-8.5 Oligo->Conditions NHS_Valerate NHS-Valerate NHS_Valerate->Conditions Water H2O (Hydrolysis) NHS_Valerate->Water Conjugate Oligonucleotide-Valerate Conjugate (Stable Amide Bond) Conditions->Conjugate Aminolysis (Desired Reaction) NHS N-Hydroxysuccinimide (Leaving Group) Conditions->NHS Hydrolysis_Product Hydrolyzed Valerate (Inactive Carboxylic Acid) Water->Hydrolysis_Product Hydrolysis

Caption: Chemical mechanism of NHS-valerate labeling of an amino-oligonucleotide.

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_qc 4. Quality Control Prep_Oligo Dissolve Amino-Oligo in Conjugation Buffer React Combine Oligo and NHS-Valerate Solutions Incubate at Room Temperature (1-2 hours) Prep_Oligo->React Prep_NHS Dissolve NHS-Valerate in Anhydrous DMSO Prep_NHS->React Purify Ethanol Precipitation or HPLC React->Purify QC UV-Vis Spectroscopy Mass Spectrometry Purify->QC

Caption: High-level experimental workflow for oligonucleotide labeling.

Detailed Protocols and Methodologies

Part 1: Reagent Preparation and Handling

A. Amino-Modified Oligonucleotide

  • Source and Purity: Begin with a high-quality, purified amino-modified oligonucleotide. The presence of impurities from synthesis, especially residual primary amines like methylamine from certain deprotection procedures (e.g., AMA), can compete with the oligonucleotide for the NHS ester and must be removed.[11] A desalting or HPLC purification step prior to conjugation is highly recommended.[12][13]

  • Quantification: Accurately determine the concentration of the oligonucleotide stock solution using UV-Vis spectroscopy at 260 nm (A260).

  • Dissolution: Dissolve the lyophilized oligonucleotide in a suitable conjugation buffer to a final concentration of 0.3 to 1.0 mM.[14]

B. NHS-Valerate

  • Storage and Handling: NHS esters are highly susceptible to hydrolysis from atmospheric moisture.[14] Store the solid NHS-valerate desiccated at -20°C.[15] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[14]

  • Solvent Choice: NHS-valerate is not readily soluble in aqueous buffers. It must first be dissolved in a dry, water-miscible organic solvent. Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the solvents of choice.[3][6] Ensure the solvent is of high quality and free of amine contaminants.[1]

  • Solution Preparation: Prepare the NHS-valerate solution immediately before use.[8] Storage of NHS esters in solution, even in anhydrous solvent at -20°C, is not recommended for extended periods as their stability is significantly reduced.[15] A typical stock solution concentration is around 10-14 mM.[14]

C. Conjugation Buffer

  • Composition: The buffer must be free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine are incompatible as they will react with the NHS ester.[6][16]

  • Recommended Buffers:

    • Sodium Bicarbonate/Carbonate Buffer (0.1 M - 0.5 M, pH 8.5-9.0): A commonly used and effective buffer system.[1][11][17]

    • Sodium Borate Buffer (0.05 M - 0.1 M, pH 8.5): Another excellent choice for maintaining a stable alkaline pH.[6][14]

    • HEPES or Phosphate Buffers (0.1 M, pH 7.5-8.5): Also suitable for this reaction.[6]

Table 1: Recommended Buffers for NHS Ester Conjugation

Buffer SystemConcentrationRecommended pHKey Considerations
Sodium Bicarbonate/Carbonate0.1 M - 0.5 M8.5 - 9.0Highly effective and widely used.[11][17]
Sodium Borate0.05 M - 0.1 M8.5Provides stable pH control.[6][14]
HEPES0.1 M7.5 - 8.5Good buffering capacity in this range.[6]
Phosphate0.1 M7.5 - 8.5Ensure no primary amine additives are present.[6]
Part 2: The Conjugation Reaction

This protocol is a starting point and may require optimization depending on the specific oligonucleotide and label.

  • Prepare the Oligonucleotide Solution: In a microcentrifuge tube, dissolve the amino-modified oligonucleotide in the chosen conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to the desired concentration (e.g., 0.5 mM).

  • Prepare the NHS-Valerate Solution: Immediately before starting the reaction, dissolve the NHS-valerate in anhydrous DMSO to a concentration of approximately 10-14 mM.[14]

  • Calculate Molar Excess: A molar excess of the NHS ester is required to drive the reaction to completion and outcompete hydrolysis.[5] A starting point is an 8- to 20-fold molar excess of NHS-valerate over the oligonucleotide.[8][9][17]

    • Expert Insight: The optimal molar ratio can vary. For sterically hindered amines or less reactive NHS esters, a higher excess may be necessary. Conversely, for highly reactive systems, a lower excess can minimize side reactions and simplify purification. Empirical optimization is recommended.

  • Initiate the Reaction: Add the calculated volume of the NHS-valerate/DMSO solution to the oligonucleotide solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid potential precipitation of the oligonucleotide.[6]

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature (approx. 25°C) for 1-2 hours.[3][14] If labeling with a photosensitive dye, protect the reaction tube from light by wrapping it in aluminum foil.[14]

  • Quenching (Optional): The reaction can be stopped by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[6][8] This will consume any unreacted NHS ester.

Part 3: Purification of the Oligonucleotide Conjugate

Purification is a critical step to remove unreacted NHS-valerate, the hydrolyzed valeric acid, free NHS, and any unconjugated oligonucleotide.[11][14] The presence of these impurities can interfere with downstream applications, causing high background signals or inaccurate quantification.[14]

Method A: Ethanol Precipitation (A Rapid, Less Complete Method)

Ethanol precipitation is a quick method to remove the majority of small-molecule impurities but is less effective at separating the labeled oligonucleotide from the unlabeled starting material.[14]

  • To the reaction mixture, add 3 M sodium acetate to a final concentration of 0.3 M.

  • Add 2.5 to 3 volumes of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 30 minutes.[13]

  • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.[13][14]

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol, centrifuge again, and decant.[13]

  • Briefly air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (The Gold Standard)

RP-HPLC is the preferred method for achieving high-purity oligonucleotide conjugates.[18] It effectively separates the more hydrophobic labeled product from the less hydrophobic unlabeled oligonucleotide and small molecule contaminants.

  • Instrumentation: An HPLC system with a UV detector and a C8 or C18 reverse-phase column is required.[18]

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.[12][18] TEAA acts as an ion-pairing agent, neutralizing the negative charge of the phosphate backbone and allowing for separation based on hydrophobicity.

    • Buffer B: Acetonitrile.[12][18]

  • Procedure: a. Dilute the reaction mixture with Buffer A. b. Inject the sample onto the equilibrated RP-HPLC column. c. Elute the components using a linear gradient of increasing acetonitrile (e.g., 5% to 95% Buffer B over 30 minutes).[18] d. Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum (λmax) of the attached label (if applicable).[18] e. The labeled oligonucleotide conjugate, being more hydrophobic, will typically elute later than the unlabeled oligonucleotide.[18][19]

  • Fraction Collection and Desalting: Collect the peak corresponding to the conjugate. The TEAA buffer must be removed, which can be accomplished by lyophilization (freeze-drying) or by using a desalting column.[12]

Quality Control and Characterization

Post-purification analysis is essential to confirm the success of the conjugation and to determine the purity and identity of the final product.

A. UV-Vis Spectroscopy

  • Purity Assessment: By analyzing the HPLC chromatogram, the relative peak areas at 260 nm can provide an estimate of the purity of the conjugate.[18]

  • Degree of Labeling (DOL) Calculation: For chromophoric labels, the ratio of the absorbance at the label's λmax to the absorbance at 260 nm can be used to calculate the DOL, which is the average number of label molecules per oligonucleotide.[8][18] This requires correcting for the label's absorbance contribution at 260 nm.

B. Mass Spectrometry

  • Identity Confirmation: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the definitive method for confirming the identity of the conjugate.[20][21] It provides a precise mass measurement, allowing for verification of the covalent attachment of the valerate-containing label.

  • Impurity Analysis: MS can also identify impurities, such as unconjugated oligonucleotides, products of side reactions, or incompletely deprotected species.[20][22]

Table 2: Comparison of Purification and QC Methods

MethodPrincipleAdvantagesDisadvantages
Ethanol Precipitation Differential solubilityFast, simple, removes small moleculesDoes not separate labeled from unlabeled oligo effectively.[14]
RP-HPLC HydrophobicityHigh resolution, separates labeled/unlabeled, quantitative.[18]Requires specialized equipment, longer processing time.
UV-Vis Spectroscopy AbsorbanceQuick, non-destructive, allows for quantification and DOL calculation.[18]Indirect purity assessment, less sensitive than MS.
Mass Spectrometry Mass-to-charge ratioDefinitive mass confirmation, high sensitivity, identifies impurities.[20][23]Requires specialized equipment and expertise.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. pH of conjugation buffer is too low.[10]2. Hydrolysis of NHS-valerate due to moisture or age.[7]3. Presence of competing primary amines in the oligo solution.[11][16]4. Insufficient molar excess of NHS-valerate.1. Verify buffer pH is in the 8.0-8.5 range.2. Use fresh, anhydrous DMSO and a new vial of NHS-valerate. Allow reagent to warm to RT before opening.3. Purify the starting oligonucleotide by HPLC or desalting prior to conjugation.4. Increase the molar excess of the NHS ester in the reaction.
Precipitation During Reaction 1. High concentration of organic solvent (DMSO/DMF).2. Low solubility of the oligonucleotide or the conjugate.1. Keep the final organic solvent concentration below 10%.2. Perform the reaction at a more dilute concentration.
Multiple Peaks in HPLC 1. Incomplete reaction (unlabeled oligo peak).2. Degradation of oligonucleotide or label.3. Side reactions.1. Increase reaction time or molar excess of NHS-valerate.2. Ensure proper handling and storage of reagents. Use nuclease-free techniques.3. Optimize reaction conditions (pH, temperature) to favor the desired reaction.
No Conjugate Peak in MS 1. Labeling reaction failed.2. Issues with MS instrument settings or sample prep.1. Review all steps of the conjugation protocol and troubleshoot as above.2. Consult with a mass spectrometry expert to optimize analysis for oligonucleotides, which can be challenging due to their negative charge.[22][24]

Conclusion: A Robust and Versatile Tool

The conjugation of NHS-valerate to amino-modified oligonucleotides is a powerful and reliable method for creating bespoke molecular tools. By understanding the fundamental chemistry—particularly the competitive interplay between aminolysis and hydrolysis—and by adhering to rigorous protocols for reaction, purification, and characterization, researchers can confidently generate high-quality conjugates. The self-validating nature of a workflow that incorporates HPLC purification and mass spectrometry confirmation ensures that the final product is well-defined, pure, and ready for demanding downstream applications in research, diagnostics, and therapeutic development.

References

  • RP-HPLC Purification of Oligonucleotides. University of Oxford. [Link]

  • High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. [Link]

  • NHS ester labeling of amino moeities. Fürth lab. [Link]

  • HPLC chromatograms showing purification of conjugates. ResearchGate. [Link]

  • GENERAL PROCEDURE FOR LABELLING OF AMINOVMODIFIED OLIGONUCLEOTIDES. Glen Research. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. [Link]

  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development. Journal of Medicinal Chemistry. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Comparative Evaluation of Antibody-Oligonucleotide Conjugation Strategies for Multiplexed Imaging Applications. bioRxiv. [Link]

  • Comprehensive quality assessment of antibody-oligonucleotide conjugates. News-Medical.net. [Link]

  • Technical Brief - Labelling Carboxy-Modifiers with Multiple Reporter Molecules. Glen Research. [Link]

  • Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]

  • Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. PubMed. [Link]

  • (PDF) Characterization of Therapeutic Oligonucleotides Using Liquid Chromatography with On-line Mass Spectrometry Detection. ResearchGate. [Link]

  • Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021. ePrints Soton. [Link]

  • Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues. PubMed. [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Anticancer Research. [Link]

Sources

Troubleshooting & Optimization

How to prevent hydrolysis of 2,5-Dioxopyrrolidin-1-yl pentanoate during labeling

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,5-Dioxopyrrolidin-1-yl pentanoate (NHS-Pentanoate) Application: Amine-reactive labeling (Pentanylation) of proteins and peptides. Issue Category: Hydrolysis Prevention & Reaction Optimization.

Introduction: The Hydrolysis vs. Aminolysis Conflict

You are likely experiencing low labeling efficiency because this compound is an activated NHS ester. In aqueous environments, this molecule faces a binary fate: it either reacts with your target primary amine (forming a stable amide bond) or it reacts with water (hydrolysis), rendering it inert.

The Challenge: Hydrolysis is the thermodynamic inevitability of NHS esters in water. You cannot stop it completely in an aqueous buffer, but you can outcompete it by manipulating three variables: Solvent Integrity , pH Balance , and Amine Concentration .

Mechanistic Pathway

The following diagram illustrates the kinetic competition you must manage. Your goal is to maximize the upper path (Aminolysis) while suppressing the lower path (Hydrolysis).[1]

NHS_Pathway NHS 2,5-Dioxopyrrolidin-1-yl pentanoate (Reactive) Amide Pentanylated Protein (Stable Amide Bond) NHS->Amide  Path A: Aminolysis (pH 7.2 - 8.5) Waste Pentanoic Acid (Non-Reactive Waste) NHS->Waste  Path B: Hydrolysis (Fast at pH > 8.6) NHS_Group NHS Byproduct NHS->NHS_Group Target Target Protein (Primary Amine) Target->Amide Water Water (Hydrolysis) Water->Waste

Caption: Kinetic competition between desirable aminolysis (green) and irreversible hydrolysis (red).

Module 1: Storage & Stock Preparation

Critical Failure Point: The majority of hydrolysis occurs before the experiment begins due to poor storage or "wet" solvents.

Protocol 1: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

    • Why: DMF is acceptable but degrades into amines over time, which will scavenge your NHS ester.[2] DMSO is more stable.

  • Drying: If your solvent is not certified anhydrous, add 3Å molecular sieves to the solvent bottle 24 hours before use.

  • Dissolution: Dissolve this compound immediately before use.

    • Concentration: Aim for 10–50 mM. Higher concentrations are more stable than dilute ones because the molar ratio of trace water to ester is lower.

VariableRecommendationScientific Rationale
Temperature -20°C (Desiccated)Arrhenius equation: lower T slows hydrolysis rates significantly.
Atmosphere Nitrogen/ArgonDisplaces humid air, preventing moisture absorption during opening.
Shelf Life Use immediatelyNHS esters in solution (even DMSO) degrade over weeks due to trace moisture.

Module 2: Reaction Optimization

Critical Failure Point: Using a buffer with the wrong pH or competing amines.[3]

Protocol 2: The "Goldilocks" Labeling Workflow

This protocol balances reaction speed with ester stability.

  • Buffer Selection:

    • Recommended: 0.1 M Sodium Bicarbonate (pH 8.[4][5][6]3) OR 0.1 M HEPES (pH 7.5).

    • FORBIDDEN: Tris, Glycine, or any buffer containing primary amines. These will react with the NHS ester immediately.[2]

  • pH Adjustment:

    • High Efficiency (pH 8.3 - 8.5): Reaction is fast (mins), but hydrolysis half-life is short (<10 mins). Use for robust proteins.

    • High Stability (pH 7.2 - 7.5): Reaction is slower (hours), but hydrolysis half-life extends to 4-5 hours.[7] Use for expensive reagents or slow-reacting amines.

  • Mixing (The "Pulse" Method):

    • Do not add the aqueous buffer to the NHS ester.

    • Add the NHS/DMSO stock TO the protein solution while vortexing gently.

    • Why: This ensures the NHS ester is immediately surrounded by amines, maximizing the chance of Path A (Aminolysis) before water attacks.

Workflow Diagram

Workflow cluster_0 Preparation (Anhydrous) cluster_1 Conjugation (Aqueous) cluster_2 Termination Step1 Dissolve NHS-Pentanoate in Anhydrous DMSO Step3 Mix Immediately (10-20 fold molar excess) Step1->Step3 Step2 Prepare Protein in Amine-Free Buffer (pH 7.2-8.3) Step2->Step3 Step4 Quench (Add Tris or Glycine) Step3->Step4 Incubate 30-60 min Step5 Desalt/Dialysis Step4->Step5

Caption: Standard operating procedure ensuring minimal aqueous exposure prior to reaction.

Troubleshooting & FAQs

Q1: My labeling efficiency is consistently low (<10%). What is happening?

Diagnosis: If your protein is not labeled, the NHS ester likely hydrolyzed before it could react.[1] Solution:

  • Check Solvent Water Content: DMSO is hygroscopic. If the bottle has been opened frequently, it contains water. Buy fresh anhydrous DMSO in single-use ampoules.

  • Check pH: If pH < 7.0, the amine on your protein is protonated (

    
    ) and cannot react. Raise pH to 8.0.
    
  • Check Buffer: Did you use Tris? If yes, you labeled the buffer, not the protein. Switch to PBS or Bicarbonate.[6]

Q2: Can I store the NHS-pentanoate stock solution in DMSO at -20°C?

Answer: No. While some protocols suggest this, it is risky for quantitative work. Even at -20°C, trace water in DMSO will hydrolyze the ester over time.

  • Best Practice: Weigh out only what you need (or use pre-weighed aliquots) and make the solution fresh every time.

Q3: Why did my protein precipitate after adding the NHS-pentanoate?

Answer: this compound attaches a hydrophobic 5-carbon chain to your protein.

  • Over-labeling: If you attach too many hydrophobic chains, the protein loses solubility (isoelectric precipitation). Reduce the molar excess (e.g., from 20x to 10x).

  • Solvent Shock: If the final DMSO concentration exceeds 10-20%, the protein may denature. Keep organic solvent volume <5% of the total reaction volume.

Q4: How do I stop the reaction precisely?

Answer: Use a "Quenching Buffer."[7] Add 1M Tris (pH 8.0) or 1M Glycine to the reaction at a final concentration of 50-100 mM. These small molecules contain primary amines that will rapidly scavenge any remaining active NHS ester, preventing non-specific labeling or cross-linking during purification.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS ester chemistry and hydrolysis kinetics).

  • Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Hydrolysis Kinetics. (Detailed data on half-lives at pH 7 vs pH 8.6).

  • BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (Protocols for pH optimization and solvent selection).

  • Lumiprobe. NHS Ester Labeling of Biomolecules. (Guidelines on solvent compatibility and preventing hydrolysis).

Sources

Technical Support Center: Optimizing 2,5-Dioxopyrrolidin-1-yl Pentanoate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Reagent Class: Amine-Reactive Crosslinkers (NHS Esters) Chemical Name: 2,5-Dioxopyrrolidin-1-yl pentanoate (Valeric Acid NHS Ester) Target Audience: Bioconjugation Scientists, Assay Developers

Core Technical Overview

This compound is an N-hydroxysuccinimide (NHS) ester derivative of pentanoic acid. In bioconjugation, it is primarily used to "cap" or modify primary amines (lysine residues, N-termini) with a hydrophobic pentyl chain.

The reactivity of this reagent is governed by a kinetic competition between aminolysis (desired reaction with protein amines) and hydrolysis (degradation by water).[1][2] The composition of your reaction buffer is the single most critical variable in tilting this balance toward a successful conjugation.

The Mechanism of Failure vs. Success

The diagram below illustrates the three pathways available to the reagent once introduced to your sample. Your goal is to maximize Pathway A and eliminate Pathway C.

NHS_Reaction_Pathways Reagent NHS-Pentanoate (Reagent) Product Amide Bond Conjugate (Stable) Reagent->Product Pathway A: Desired (pH 7.2-8.5) Waste Carboxylic Acid (Inactive) Reagent->Waste Pathway B: Hydrolysis (Fast at pH > 8.6) DeadEnd Buffer-Reagent Adduct (Failed Exp) Reagent->DeadEnd Pathway C: Competition (Primary Amines) Target Target Protein (-NH2) Target->Product Water Water/OH- (High pH) Water->Waste BadBuffer Incompatible Buffer (Tris/Glycine) BadBuffer->DeadEnd

Figure 1: Kinetic Competition Pathways. Pathway A represents the desired conjugation. Pathway B is inevitable but manageable via pH. Pathway C is a user error caused by incorrect buffer selection.

Critical Buffer Parameters

A. Buffer Incompatibility (The "Do Not Use" List)

Issue: NHS esters react with any primary amine. If your buffer contains amines, the reagent will react with the buffer instead of your protein, often with >99% efficiency due to the high molar excess of buffer salts.

Buffer SystemCompatibilityReason
Tris (Tris-HCl) FATAL Contains a primary amine.[1][2][3][4][5][6][7][8] Will scavenge all reagent.
Glycine FATAL Contains a primary amine.[1][3][4][6][9] Used for quenching only.
PBS Excellent Amine-free. Physiological pH (7.2-7.4).
HEPES Good Amine-free.[5][10] Good buffering capacity at pH 7.0-8.0.
Bicarbonate Excellent Amine-free. Allows higher pH (8.0-8.5) for faster reaction.
Borate Good Amine-free. Suitable for alkaline reactions (pH 8.5).
B. The pH Trade-Off (Reactivity vs. Hydrolysis)

The reaction rate increases with pH because the target amines become deprotonated (nucleophilic). However, the rate of hydrolysis (degradation) also increases with pH.[4]

Data: Hydrolysis Half-Life of NHS Esters Note: Values are approximate and temperature-dependent.

pH ConditionHalf-Life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Implication
pH 7.0 (0°C) ~4–5 hoursSlow reaction, high stability. Good for overnight incubation.
pH 7.5 (RT) ~1–2 hoursBalanced. Standard for most protein conjugations.
pH 8.6 (4°C) ~10 minutes Extremely fast reaction, but reagent degrades rapidly.[4]

Recommendation: For this compound, use PBS or HEPES at pH 7.2–8.0 .[6] If using pH > 8.0, you must work quickly.

Solubility & Handling (The "Hydrophobic Tail" Factor)

Unlike Sulfo-NHS reagents, this compound is hydrophobic . It will not dissolve directly in aqueous buffer; it will precipitate or form an emulsion, leading to poor labeling.

  • Solvent Requirement: You must prepare a stock solution in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[11][12]

  • Pro-Tip on DMF: DMF can degrade into dimethylamine (a secondary amine) and formic acid upon storage. This amine contaminant will quench your NHS ester.[9] Always use high-grade, fresh, or molecular-sieve-dried DMF.

  • Aqueous Limit: Keep the final volume of organic solvent in your protein mixture below 10% (v/v) to avoid protein denaturation.

Troubleshooting & FAQs

Q1: My conjugation yield is near zero. I used Tris-buffered saline.

Diagnosis: You have fallen victim to Pathway C (see Figure 1). The Tris buffer contains a primary amine that reacted with the NHS-pentanoate before it could touch your protein. Solution: Dialyze or desalt your protein into PBS (pH 7.2) or 0.1 M Sodium Bicarbonate (pH 8.3) before adding the reagent.

Q2: The reagent turned into a cloudy white precipitate when added to the protein.

Diagnosis: The pentanoate chain is lipophilic. Adding a high concentration of hydrophobic reagent directly to water caused it to crash out of solution. Solution:

  • Dissolve the reagent in anhydrous DMSO at 10–20 mM first.

  • Add the DMSO stock to the protein solution while vortexing gently to ensure rapid dispersion.

  • Ensure the final organic solvent concentration is ~5-10%.

Q3: How do I stop the reaction?

Diagnosis: You need to "quench" the remaining active NHS esters to prevent non-specific binding or crosslinking during storage. Solution: Add a primary amine-containing buffer![1][8]

  • Quench Buffer: 1M Tris-HCl (pH 8.0) or 1M Glycine.[11]

  • Volume: Add to a final concentration of 50–100 mM.

  • Incubation: 15–20 minutes at room temperature.

Standard Operating Procedure (SOP)

Objective: Labeling a Protein with this compound.

Materials
  • Buffer A: PBS (100mM Phosphate, 150mM NaCl), pH 7.2–7.5 (Amine-free).

  • Solvent: Anhydrous DMSO.[5][11][12][13]

  • Quench: 1M Tris, pH 8.0.

  • Reagent: this compound (Store desiccated at -20°C).

Workflow Diagram

Protocol_Workflow Start Start: Protein in PBS (pH 7.2) Step1 1. Prepare Reagent Stock (Dissolve in DMSO) Start->Step1 Ensure dry solvent Step2 2. Conjugation Reaction (Add Reagent to Protein, <10% DMSO) Step1->Step2 Mix immediately Step3 3. Incubation (30-60 min at Room Temp) Step2->Step3 Step4 4. Quenching (Add Tris to 50mM, 15 min) Step3->Step4 Stop reaction Step5 5. Purification (Desalting Column / Dialysis) Step4->Step5 Remove byproducts End Final Conjugate Step5->End

Figure 2: Step-by-Step Conjugation Workflow.

Detailed Steps
  • Protein Prep: Ensure protein is in Buffer A at 1–10 mg/mL.[11] If in Tris, dialyze into PBS.[2]

  • Calculations: Calculate the molar excess. For a standard labeling, a 10-fold to 20-fold molar excess of reagent over protein is typical.

  • Solubilization: Immediately before use, weigh the reagent and dissolve in DMSO to create a 10 mM stock. Do not store this stock.

  • Reaction: Add the calculated volume of Reagent Stock to the Protein Solution. Pipette up and down or vortex gently to mix.

  • Incubation: Incubate at Room Temperature for 30–60 minutes, or at 4°C for 2 hours.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagent and hydrolysis byproducts using a desalting column (e.g., Zeba Spin, PD-10) equilibrated with PBS.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers and Chapter 4: Homobifunctional Crosslinkers).

Sources

Validation & Comparative

Alternatives to NHS-valerate for amine modification in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of alternatives to NHS-Valerate (SVA) for amine-targeted bioconjugation. It is written for researchers requiring high-fidelity modification of proteins, peptides, and synthetic polymers.

Executive Summary: The SVA Benchmark

In the hierarchy of N-hydroxysuccinimide (NHS) esters, Succinimidyl Valerate (SVA) is often considered the "gold standard" for stability among traditional NHS reagents. With a C5 alkyl spacer, it offers a hydrolysis half-life (


) of approximately 33.6 minutes  at pH 8.0, significantly outperforming Succinimidyl Propionate (SPA) and Succinimidyl Succinate (SS).

However, SVA is not the endpoint of conjugation chemistry. Limitations regarding hydrolytic competition , hydrophobicity , and reaction kinetics often necessitate superior alternatives. This guide analyzes three distinct classes of alternatives:

  • TFP Esters: The high-performance kinetic upgrade.

  • Succinimidyl Carbonates (SC): The linkage-variant alternative.

  • 4-Nitrophenyl Carbonates (NPC): The slow-release/high-specificity alternative.

Mechanistic Comparison & Data Analysis

The choice of reagent dictates not just the reaction speed, but the stability of the final conjugate and the "window of opportunity" for labeling before the reagent hydrolyzes.

Comparative Hydrolysis Kinetics (pH 8.0, 25°C)

The following data aggregates industry-standard hydrolysis rates. Note that SVA is the baseline.

Reagent ClassSpecific VariantLinker TypeHydrolysis

(min)
Reactivity (

)
Final Linkage
NHS Ester SVA (Valerate) C5 Alkyl33.6 HighAmide
NHS EsterSPA (Propionate)C3 Alkyl16.5HighAmide
NHS EsterSG (Glutarate)C4 Diester17.6ModerateAmide
NHS EsterSS (Succinate)C3 Diester9.8HighAmide
Fluorophenyl TFP (Tetrafluoro) Various> 300 *Very High Amide
Carbonate SC (Carbonate) O-CO-O20.4ModerateCarbamate
Carbonate NPC (Nitrophenyl) O-CO-O> 240LowCarbamate
  • Note: TFP stability is pH-dependent but generally exhibits 10x stability over NHS at equivalent pH.[1]

The "Hydrophobic Effect"
  • SVA (NHS-Valerate): The C5 chain adds hydrophobicity. While this stabilizes the ester against water attack (hydrolysis), it can cause aggregation in protein solutions if the labeling density (DOL) is high.

  • TFP Esters: Significantly more hydrophobic than NHS. Requires organic co-solvents (DMSO/DMA) but offers superior stability.

  • SC-PEG: More hydrophilic due to the direct oxygen linkage, often preferred for PEGylation where solubility is paramount.

Primary Alternative: TFP Esters (The Kinetic Upgrade)

2,3,5,6-Tetrafluorophenyl (TFP) esters are the direct evolutionary successor to NHS chemistry.

Why Switch to TFP?
  • Superior Stability: TFP esters resist hydrolysis significantly better than SVA. At pH 8.0, where SVA begins to degrade in ~30 minutes, TFP esters remain active for hours, allowing for higher coupling yields with fewer equivalents of reagent.

  • Higher Reactivity: Despite being more stable toward water, the TFP leaving group is highly reactive toward amines due to the electron-withdrawing fluorine atoms.

  • Identical Product: Like SVA, TFP esters form a stable Amide Bond . There is no difference in the final conjugate structure.

Experimental Workflow: TFP Conjugation

Use this protocol for maximizing yield with expensive payloads (e.g., ADCs, fluorophores).

Materials:

  • Protein (1-10 mg/mL in Buffer A).

  • Buffer A: 50 mM Sodium Bicarbonate, pH 8.5 (Amine-free).

  • Reagent: TFP-PEG-Linker (dissolved in anhydrous DMSO).

Protocol:

  • Preparation: Dissolve TFP ester in DMSO to 10 mM immediately before use.

  • Equilibration: Ensure protein solution is at pH 8.5. (TFP tolerates higher pH than NHS, driving the amine nucleophilicity).

  • Initiation: Add TFP reagent to protein at a 5-10x molar excess. Vortex gently.

    • Critical Step: Keep DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: React for 60 minutes at Room Temperature (RT) or 4 hours at 4°C.

    • Comparison: SVA would require re-dosing after 40 minutes due to hydrolysis; TFP does not.

  • Quench: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.

  • Purification: Desalt via Zeba spin column or dialysis.

Secondary Alternative: Succinimidyl Carbonate (SC)[1][3][4]

SC-PEG is the most common alternative when the "Valerate" linker (C5) is undesirable, or when a Carbamate (Urethane) linkage is acceptable.

Why Switch to SC?
  • Linkage Chemistry: SC forms a Carbamate bond (

    
    ). While generally stable, it is chemically distinct from the Amide bond formed by SVA.
    
  • Solubility: The lack of the C5 alkyl chain makes SC-PEG slightly more water-soluble than SVA-PEG, reducing the risk of micelle formation during the reaction.

  • Reactivity Profile: SC is less stable than SVA (20.4 min vs 33.6 min half-life), but it is often more readily available in high-MW PEG formats.

Decision Logic & Pathways

The following diagram illustrates the selection process and chemical pathways for these alternatives.

Bioconjugation_Pathways Start Target: Primary Amine (-NH2) Decision Critical Requirement? Start->Decision SVA NHS-Valerate (SVA) (Baseline) Forms: Amide t1/2: ~33 min Decision->SVA Standard Stability TFP TFP Ester (High Performance) Forms: Amide t1/2: >300 min Decision->TFP Max Yield / Costly Payload SC Succinimidyl Carbonate (SC) (Solubility Focus) Forms: Carbamate t1/2: ~20 min Decision->SC Hydrophilicity / PEGylation NPC Nitrophenyl Carbonate (NPC) (Slow/Specific) Forms: Carbamate t1/2: >4 hrs Decision->NPC Slow Controlled Release Amide_Bond Stable Amide Conjugate SVA->Amide_Bond Fast Hydrolysis Risk TFP->Amide_Bond High Efficiency Carbamate_Bond Stable Carbamate Conjugate SC->Carbamate_Bond Urethane Linkage NPC->Carbamate_Bond Slow Reaction

Figure 1: Decision logic for selecting amine-reactive chemistries based on stability and linkage requirements.

References

  • National Institutes of Health (NIH). (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis. PubMed. Retrieved October 26, 2025, from [Link]

Sources

Technical Comparison: N-Succinimidyl Valerate (SVA) vs. Isothiocyanates (ITC) for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation, the choice between N-succinimidyl valerate (SVA) and Isothiocyanates (ITC) represents a trade-off between reaction kinetics and bond nature .

SVA , a second-generation N-hydroxysuccinimide (NHS) ester, is the gold standard for PEGylation and therapeutic construction. It offers rapid kinetics at physiological pH and forms a native peptide (amide) bond, but suffers from competitive hydrolysis.

ITC reagents (e.g., FITC, PITC) are the historical standard for small-molecule labeling and sequencing. They form robust thiourea linkages but require higher pH environments and exhibit slower kinetics, making them less suitable for sensitive protein modification where preservation of tertiary structure is paramount.

Mechanistic Foundation

To control the conjugation outcome, one must understand the electronic behavior of the electrophiles.

N-Succinimidyl Valerate (SVA)

SVA is an "active ester."[1][2] The valerate spacer (5-carbon) connects the polymer backbone to the NHS group.

  • Mechanism: Nucleophilic Acyl Substitution.[3]

  • The Driver: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the N-hydroxysuccinimide leaving group.

  • The Outcome: Formation of a stable Amide Bond (isopeptide bond if reacting with Lysine).[4]

  • Critical Feature: The valerate linker is devoid of the internal ester bonds found in Succinimidyl Succinate (SS), preventing the "backbone degradation" issue that plagued first-generation PEG reagents.

Isothiocyanates (ITC)

ITCs are heterocumulenes (


).[5]
  • Mechanism: Nucleophilic Addition.

  • The Driver: The central carbon is electrophilic, attacked by the lone pair of a deprotonated amine.

  • The Outcome: Formation of a Thiourea Bond .[6][7]

  • Critical Feature: The reaction is reversible under specific acidic conditions (Edman degradation principle), though generally stable at physiological pH.

Pathway Visualization

ReactionPathways cluster_SVA SVA Pathway (Amide Formation) cluster_ITC ITC Pathway (Thiourea Formation) SVA SVA Reagent (NHS Ester) Inter1 Tetrahedral Intermediate SVA->Inter1 Nucleophilic Attack (pH 7-8.5) Amine1 Primary Amine (R-NH2) Amine1->Inter1 Product1 Stable Amide Bond (Native Mimic) Inter1->Product1 Collapse Byproduct1 NHS Group (Leaving Group) Inter1->Byproduct1 Elimination ITC Isothiocyanate (R-N=C=S) Product2 Thiourea Bond (R-NH-CS-NH-R) ITC->Product2 Addition (pH > 9.0 preferred) Amine2 Deprotonated Amine (R-NH2) Amine2->Product2

Figure 1: Comparative reaction pathways. SVA proceeds via substitution releasing NHS; ITC proceeds via addition retaining all atoms.

Critical Performance Analysis

The "Race Against Water" (Hydrolysis)

The defining characteristic of SVA is its susceptibility to hydrolysis. Water competes with the protein amine for the active ester.

  • SVA: Hydrolysis ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is ~33.6 minutes  at pH 8.0, 25°C [1].[1][8] This is the "Goldilocks" zone—stable enough to process, reactive enough to finish quickly.
    
  • ITC: Significantly more stable in water (hours to days). However, this stability implies lower reactivity toward amines, necessitating higher pH to drive the reaction.

pH Sensitivity & Selectivity
  • SVA (pH 7.0 - 8.5): Can target N-terminal

    
    -amines (pKa ~8.9) preferentially at pH 7.0-7.5. At pH 8.0+, it indiscriminately labels Lysine 
    
    
    
    -amines (pKa ~10.5).
  • ITC (pH 9.0 - 10.0): Requires the amine to be unprotonated. At lower pH (neutral), ITCs are sluggish.

    • Risk: At neutral pH, ITCs may cross-react with cysteine thiols to form dithiocarbamates, which are reversible and unstable.

Data Dashboard
FeatureN-Succinimidyl Valerate (SVA)Isothiocyanate (ITC)
Primary Target Primary Amines (

)
Primary Amines (

)
Bond Formed Amide (Peptide)Thiourea
Bond Length Short (Direct)Medium (Spacer)
Hydrolysis

(pH 8)
~33.6 min [1]> 4 hours
Optimal Reaction pH 7.5 – 8.59.0 – 10.0
Reaction Time 30 min – 2 hours4 – 24 hours
Atom Economy Low (NHS leaves)100% (Addition)
Main Application PEGylation, ADC LinkersFluorescent Labeling (FITC)

Experimental Protocols

Protocol A: High-Efficiency PEGylation with mPEG-SVA

Objective: Attach a 20kDa PEG chain to a therapeutic protein while minimizing hydrolysis.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (PB), pH 8.0 .

    • Why: Do not use Tris or Glycine; they contain amines and will scavenge the reagent.

  • Protein Solubilization: Dissolve protein to 2–5 mg/mL in PB.

  • Reagent Handling: Equilibrate mPEG-SVA vial to room temperature before opening.

    • Why: Cold reagents condense atmospheric water, instantly hydrolyzing the NHS ester upon opening.

  • Reaction: Add mPEG-SVA (10–20 molar excess) to the protein solution. Dissolve gently.

  • Incubation: Incubate for 1 hour at Room Temp or 3 hours at 4°C.

    • Note: Extended incubation (>4 hours) provides diminishing returns due to hydrolysis.

  • Quenching: Add 1M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.

  • Purification: Size Exclusion Chromatography (SEC) or Dialysis to remove hydrolyzed PEG and leaving groups.

Protocol B: Fluorescent Labeling with FITC (ITC)

Objective: Label an antibody with Fluorescein Isothiocyanate.

  • Buffer Prep: Prepare 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0 .

    • Why: High pH is non-negotiable. The lysine

      
      -amine must be deprotonated to attack the ITC carbon.
      
  • Solubilization: Dissolve IgG to 2 mg/mL in Carbonate buffer.

  • Dye Prep: Dissolve FITC in anhydrous DMSO at 10 mg/mL immediately before use.

  • Reaction: Add FITC (15–20 molar excess) dropwise while stirring.

  • Incubation: Incubate for 2 hours at Room Temp or overnight at 4°C in the dark .

    • Why: Slower kinetics require longer times; darkness protects the fluorophore.

  • Quenching: Add 50 mM Ammonium Chloride or Tris.

  • Purification: Dialysis against PBS (pH 7.4).

Validation: TNBS Assay (Quantifying Free Amines)

To verify conjugation efficiency for either method:

  • Dilute conjugate to 100 µg/mL in 0.1 M Sodium Bicarbonate (pH 8.5).

  • Add 0.01% (w/v) TNBS (Trinitrobenzenesulfonic acid) solution.

  • Incubate 2 hours at 37°C.

  • Measure Absorbance at 335 nm.

  • Compare against an unconjugated control. A decrease in

    
     indicates successful amine modification.
    

Decision Matrix

Use this logic flow to select the correct reagent for your application.

DecisionMatrix Start Start: Select Reagent Q1 Is the protein pH sensitive? (Can it survive pH > 9.0?) Start->Q1 Branch_Sensitive No (Must stay pH < 8.5) Q1->Branch_Sensitive Branch_Robust Yes (Stable at pH 9+) Q1->Branch_Robust Result_SVA USE SVA (NHS Ester) • Native Amide Bond • Fast Reaction • Neutral pH Branch_Sensitive->Result_SVA Strict Requirement Q2 Is the goal therapeutic use (PEGylation/ADC)? Branch_Robust->Q2 Q2->Result_SVA Yes (Need biocompatibility) Result_ITC USE ITC • Stable Thiourea Bond • Cost Effective • Standard for Dyes Q2->Result_ITC No (Labeling/In-vitro)

Figure 2: Reagent selection logic based on protein stability and application intent.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Mhidia, R., et al. (2010).[9] Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Journal of the American Chemical Society.[10] Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,5-Dioxopyrrolidin-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and effective disposal of 2,5-Dioxopyrrolidin-1-yl pentanoate, a commonly used N-hydroxysuccinimide (NHS) ester. By understanding the "why" behind each step, you can ensure that this reactive compound is handled responsibly from bench to waste stream.

The Imperative for Deactivation: Understanding the Reactivity of NHS Esters

This compound, also known as succinimidyl valerate, is an amine-reactive reagent. Its utility lies in the N-hydroxysuccinimide ester functional group, which readily reacts with primary amines to form stable amide bonds. This reactivity, however, also presents a disposal challenge. Unreacted, or "active," NHS esters in chemical waste can continue to react with other amine-containing compounds, leading to unpredictable and potentially hazardous chemical mixtures.

Therefore, the cornerstone of proper disposal is a deactivation step. This process, often referred to as "quenching," transforms the reactive NHS ester into a less reactive and more stable compound before it enters the laboratory's hazardous waste stream. The two primary methods for deactivation are:

  • Quenching via Aminolysis: Introducing a small molecule with a primary amine to react with and consume the NHS ester.

  • Deactivation via Hydrolysis: Utilizing water, typically at an elevated pH, to break the ester linkage.

This guide will detail protocols for both methods, allowing you to choose the most appropriate for your laboratory's workflow and resources.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound in either solid or solution form:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[2]

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities.[1]

  • Respiratory Protection: When handling the solid powder, especially if there is a risk of aerosolization, a dust mask (e.g., N95) should be used. All handling of the solid and the deactivation procedures should be performed within a certified chemical fume hood.[1]

Deactivation and Disposal Protocols

The following are step-by-step procedures for the deactivation and disposal of this compound. These protocols are designed for small quantities typically used in a research laboratory setting.

Method 1: Quenching with a Primary Amine (Aminolysis)

This is the preferred method for active reaction mixtures as it is generally faster and more specific than hydrolysis. Tris (tris(hydroxymethyl)aminomethane) is a common and effective quenching agent.

Step 1: Prepare the Quenching Solution

  • Prepare a 1 M stock solution of Tris-HCl buffer, pH 8.0. This can be made by dissolving Tris base in deionized water and adjusting the pH with hydrochloric acid.

Step 2: Prepare the NHS Ester for Quenching

  • If you are quenching a reaction mixture that is in an organic solvent (e.g., DMSO or DMF), this solution can be directly added to the quenching buffer in the next step.

  • For solid this compound waste, first dissolve it in a minimal amount of an anhydrous organic solvent like DMSO or DMF. NHS esters have limited solubility in aqueous buffers and dissolving them in an organic solvent first ensures efficient quenching.

Step 3: Perform the Quenching Reaction

  • In a suitable container within a chemical fume hood, add the this compound solution to the 1 M Tris-HCl quenching buffer. A final Tris concentration of 20-50 mM in the reaction mixture is recommended.

  • Gently mix the solution and allow it to react for at least 15-30 minutes at room temperature. This provides sufficient time for the Tris to react with and deactivate the NHS ester.[3][4]

Step 4: Dispose of the Quenched Solution

  • The resulting solution, which now contains the deactivated ester, should be collected in a clearly labeled hazardous waste container for liquid organic waste.

  • Follow your institution's specific guidelines for hazardous waste disposal.

Method 2: Deactivation via Hydrolysis

Hydrolysis Half-Life of Succinimidyl Valerate at 25°C

pHHalf-Life
8.033.6 minutes
8.59.8 minutes
9.03.1 minutes
10.0~56 seconds

Data for the closely related succinimidyl valerate (SVA) demonstrates the significant increase in hydrolysis rate with increasing pH.[5][6]

Step 1: Prepare the Hydrolysis Solution

  • Prepare a solution with a pH of 8.5 or higher. A 0.1 M sodium bicarbonate or sodium carbonate buffer is a suitable choice. Alternatively, a dilute solution of sodium hydroxide can be used to adjust the pH of an unbuffered solution.

Step 2: Prepare the NHS Ester for Hydrolysis

  • As with the quenching method, for solid waste, first dissolve the this compound in a minimal amount of DMSO or DMF.

Step 3: Perform the Hydrolysis Reaction

  • In a chemical fume hood, add the NHS ester solution to the basic hydrolysis solution.

  • Allow the mixture to stand for at least 2 hours at room temperature to ensure complete hydrolysis. Based on the data for succinimidyl valerate, a shorter time may be sufficient at a higher pH, but allowing for a longer reaction time provides a greater margin of safety.

Step 4: Neutralize and Dispose

  • Before disposal, neutralize the basic solution by adding a dilute acid (e.g., 1 M HCl) until the pH is near neutral (pH 6-8). This is an important step to ensure compatibility with other wastes in the collection container.

  • Collect the neutralized solution in a labeled hazardous waste container for liquid organic waste and follow your institution's disposal procedures.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_deactivation Deactivation Method cluster_final Final Disposal Solid Solid Waste Dissolve Dissolve in anhydrous DMSO/DMF Solid->Dissolve Solution Solution Waste (e.g., in DMSO/DMF) Quench Method 1: Quenching (Aminolysis) Solution->Quench Add to 1M Tris-HCl, pH 8.0 Hydrolyze Method 2: Hydrolysis Solution->Hydrolyze Add to basic solution (pH >8.5) Dissolve->Quench Add to 1M Tris-HCl, pH 8.0 Dissolve->Hydrolyze Add to basic solution (pH >8.5) Collect Collect in Labeled Hazardous Waste Container Quench->Collect Neutralize Neutralize (if necessary) Hydrolyze->Neutralize Neutralize->Collect Dispose Dispose via Institutional Protocol Collect->Dispose

Caption: Disposal workflow for this compound.

Contaminated Solid Waste Disposal

Items such as pipette tips, gloves, and weighing paper that are contaminated with this compound should be considered hazardous waste.

  • Grossly contaminated items: If there is visible solid or liquid residue, these should be rinsed with a deactivation solution (either the Tris buffer or the basic hydrolysis solution) before being placed in the solid hazardous waste container. The rinsate should be disposed of as liquid hazardous waste.

  • Trace contaminated items: Items with only trace contamination can be placed directly into a designated and clearly labeled solid hazardous waste container.

Always consult and adhere to your institution's specific guidelines for the disposal of chemically contaminated solid waste.

By implementing these scientifically sound and safety-conscious procedures, you contribute to a safer laboratory environment and ensure the integrity of your research from discovery to disposal.

References

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Retrieved February 15, 2026, from [Link]

  • Kinetics of Hydrolysis of Succinimides - ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). Retrieved February 15, 2026, from [Link]

  • This compound | C9H13NO4 | CID 13896427 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved February 15, 2026, from [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • DMF Work-up and Solubility Issues : r/Chempros - Reddit. (2022, July 13). Retrieved February 15, 2026, from [Link]

  • Why DMSO is used even though the compounds are soluble in DMF? - ResearchGate. (2016, November 20). Retrieved February 15, 2026, from [Link]

  • DMSO vs. DMF for biological testing : r/Chempros - Reddit. (2024, October 25). Retrieved February 15, 2026, from [Link]

  • Protocol for the preparation of site-specific succinylated histone mimics to investigate the impact on nucleosome dynamics - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Application Note - Covaris. (n.d.). Retrieved February 15, 2026, from [Link]

  • How can I dissolve a drug in DMF? - ResearchGate. (2015, October 7). Retrieved February 15, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.